Hexahydro-2-benzimidazolinone
Overview
Description
Hexahydro-2-benzimidazolinone is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Benzimidazole Fungicides and Anthelmintics
Benzimidazole derivatives are well-recognized for their use in agriculture and veterinary medicine. These compounds act as specific inhibitors of microtubule assembly by binding to the tubulin molecule, showcasing their mechanism of action against fungal pathogens and parasites. Their application extends to the study of fungal cell biology and molecular genetics, aiding in understanding tubulin structure and microtubule function (Davidse, 1986).
Anticancer Potential
Recent studies have highlighted the anticancer properties of benzimidazole derivatives, emphasizing their mechanisms of action, including DNA intercalation, inhibition of topoisomerases, and tubulin polymerization disruption. These findings indicate the promising role of benzimidazole derivatives in cancer therapy, showcasing their potential to act through various biochemical pathways to exhibit anticancer effects (Akhtar et al., 2019).
Synthetic and Biological Activities
Benzimidazole derivatives have been synthesized with diverse biological activities, including antihypertensive, diuretic, and thermoregulating effects. Their structural versatility allows for significant pharmacological exploration, with ongoing research focusing on enhancing their efficacy and specificity for various therapeutic applications (Hsu, Hu, & Liu, 2005).
Drug Development and SAR Studies
The development of new drugs featuring the benzimidazole scaffold is a dynamic area of research, with structure-activity relationship (SAR) studies contributing to the discovery of compounds with improved therapeutic profiles. These efforts are aimed at addressing a range of diseases, including neurodegenerative disorders, by leveraging the chemical properties of benzimidazole derivatives (R, Koyiparambath, Bhaskar, Arjun, & Zachariah, 2021).
Mechanism of Action
Target of Action
Hexahydro-2-benzimidazolinone, also known as Elinzanetant , is under investigation for its potential therapeutic effects .
Mode of Action
It is known that isocyanates, which are key intermediates for several organic transformations, can be generated in situ during the synthesis of benzimidazolones . This suggests that this compound might interact with its targets through these intermediates .
Biochemical Pathways
The compound is synthesized via the carbonylation of 1,2-diaminobenzene , which might suggest its involvement in pathways related to these substances.
Result of Action
The compound’s synthesis involves the generation of isocyanates , which are key intermediates for several organic transformations . This suggests that the compound might exert its effects through these intermediates .
Action Environment
It is known that the compound is a bicyclic urea , which suggests that it might engage in hydrogen bonding, yielding supramolecular structures . This could potentially influence its stability and efficacy in different environments.
Biochemical Analysis
Biochemical Properties
Hexahydro-2-benzimidazolinone is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific details about any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not yet available.
Transport and Distribution
Information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently lacking .
Properties
IUPAC Name |
1,3,3a,4,5,6,7,7a-octahydrobenzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h5-6H,1-4H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIIUBCMPVZLBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10920725 | |
Record name | 3a,4,5,6,7,7a-Hexahydro-1H-benzimidazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10920725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-97-3 | |
Record name | Octahydro-2H-benzimidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1123-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzimidazolinone, hexahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123973 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3a,4,5,6,7,7a-Hexahydro-1H-benzimidazol-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10920725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexahydro-2-benzimidazolinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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